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Spectroscopic Data Summary

The table below summarizes the available experimental data for 2,6-Dimethylquinoline (C₁₁H₁₁N, CAS

877-43-0).

Spectroscopic Method Key Data & Conditions Experimental Context

| Mass Spectrometry (MS) | Molecular ion, m/z: 157.0 [1] Significant fragments, m/z (relative

intensity): 156.0 (32.5%), 115.0 (8.3%), 142.0 (8.2%) [1] | Instrument: Not specified Ionization: 75 eV

Source Temp: 280 °C [1] | | Infrared Spectroscopy (IR) | Spectrum Available: Yes (as JCAMP-DX file) [2]

State: Solution (CCl₄ and CS₂) [2] | Instrument: BAIRD (PRISM) Path length: 0.010 cm [2] | | UV/Visible

Spectroscopy | Spectrum Available: Yes (as JCAMP-DX file) [3] | Instrument: Hitachi 139 [3] | | X-ray

Crystallography | Crystal System: Orthorhombic [4] Space Group: P2₁2₁2₁ [4] Melting Point: 328 K (55

°C) [4] | Temperature: 113 K R factor: 0.041 [4] |

The experimental workflow for characterizing a compound like 2,6-Dimethylquinoline typically involves

multiple spectroscopic techniques. The diagram below outlines this general process and how the data from

each method contributes to the overall analysis.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 4 Tech Support

https://www.smolecule.com/products/s578971?utm_src=pdf-body
https://www.smolecule.com/products/s578971?utm_src=pdf-interest
https://www.smolecule.com/products/s578971?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_877-43-0_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_877-43-0_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_877-43-0_13CNMR.htm
https://webbook.nist.gov/cgi/inchi?ID=C877430&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C877430&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C877430&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C877430&Units=CAL&Mask=400
https://webbook.nist.gov/cgi/inchi?ID=C877430&Units=CAL&Mask=400
https://journals.iucr.org/paper?EZ2096
https://journals.iucr.org/paper?EZ2096
https://journals.iucr.org/paper?EZ2096
https://journals.iucr.org/paper?EZ2096
https://www.smolecule.com/products/s578971?utm_src=pdf-body
https://www.smolecule.com/products/s578971?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Structural & Purity Analysis

Key Analytical Outcomes
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General workflow for spectroscopic characterization of 2,6-Dimethylquinoline, showing available (green)

and unavailable (red) data.

Experimental Protocols

For researchers seeking to reproduce or compare results, here are the methodologies cited in the available

data.

Mass Spectrometry [1]: The mass spectrum was acquired with an electron ionization (EI) source set
to 75 eV. The sample was introduced via a reservoir held at 180 °C, with the ion source temperature

maintained at 280 °C.
Infrared Spectroscopy [2]: The IR spectrum was measured on a dispersive BAIRD instrument with
a NaCl prism. The sample was prepared as a solution, using carbon tetrachloride (CCl₄) for the 2-
10.1 μm region and carbon disulfide (CS₂) for the 10.1-16 μm region, with a standard 0.010 cm
path length cell.
X-ray Crystallography [4]: Single-crystal X-ray diffraction data was collected at 113 K using Mo Kα
radiation (λ = 0.71070 Å). The structure was solved with SHELXS97 and refined with SHELXL97.
The H atoms of the methyl groups were found to be disordered over two sites and were refined with

equal occupancies (50:50).
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Finding Missing Information

A complete spectroscopic profile for 2,6-Dimethylquinoline is lacking in the public search results. To fill

these gaps, you could:

Consult Specialized Databases: Access subscription-based spectral databases such as SciFinder
or Reaxys, which often contain more comprehensive NMR and spectral data.
Review Synthetic Literature: Search for primary research articles detailing the synthesis or

application of 2,6-Dimethylquinoline, as they typically include full spectroscopic characterization to
support their findings.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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